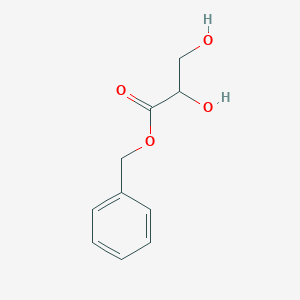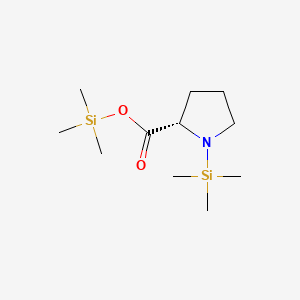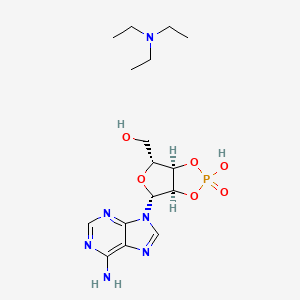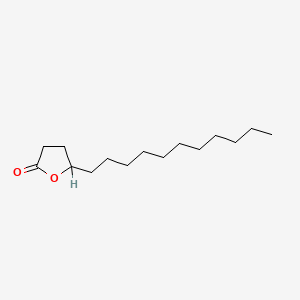
1-Benzoylpyrene
Overview
Description
Synthesis Analysis
The synthesis of 1-benzoylpyrene involves the acylation of pyrene with benzoic anhydride. Several heteropoly acids (HPAs) have been investigated as catalysts for this one-pot reaction. Notably, silica-supported phosphotungstic heteropoly acid (PW/SiO₂) has been found to be the most active catalyst, yielding pure 1-benzoylpyrene with a selectivity of 100% and a yield of up to 62.5% .
Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis Using Silica-Supported Phosphotungstic Heteropoly Acid : 1-Benzoylpyrene has been synthesized through acylation of pyrene with benzoic anhydride. Silica-supported phosphotungstic heteropoly acid is identified as an efficient and reusable catalyst for this process. This method offers high yield and selectivity, making it significant for industrial applications (He et al., 2012).
One-Pot Synthesis Over Heteropoly Acid Catalysts : A novel one-pot catalytic synthesis of 1-Benzoylpyrene has been developed. The use of various Keggin type heteropoly acids demonstrates high efficiency in the synthesis process. This method provides a clean and environmentally friendly strategy for producing 1-Benzoylpyrene (Lu et al., 2012).
Environmental and Health Impact Studies
Benzo[a]pyrene and DNA Binding : Studies on benzo[a]pyrene (a related compound) have shown its ability to bind DNA in human placental tissue, indicating potential risks of maternal exposure to the fetus. This underscores the importance of understanding the environmental and health impacts of such compounds (Karttunen et al., 2010).
Impact on Male Fertility in Mice : Research on benzo[a]pyrene, closely related to 1-Benzoylpyrene, has revealed its adverse effects on male fertility in mice, with implications for transgenerational impacts. This highlights the potential risks of environmental exposure to such compounds (Mohamed et al., 2010).
Photophysical Properties
- Crystallization Induced Green-Yellow-Orange Emitters : The study of benzoylpyrene derivatives has led to the development of green-yellow-orange solid-state emitters. This is significant for potential applications in display technologies and lighting (Rajagopal et al., 2016).
properties
IUPAC Name |
phenyl(pyren-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOCPAQFSREBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpyrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B3281533.png)


![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)

